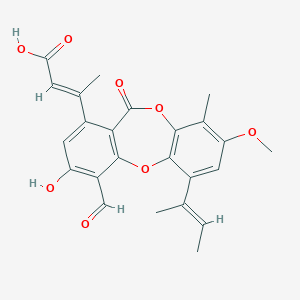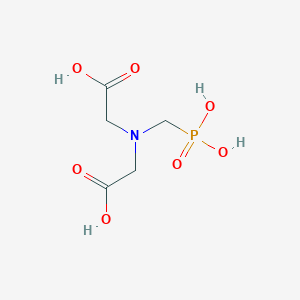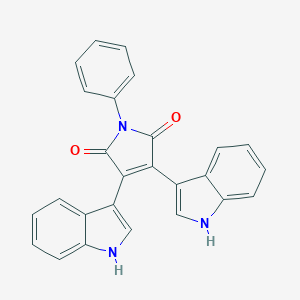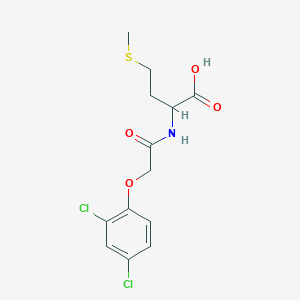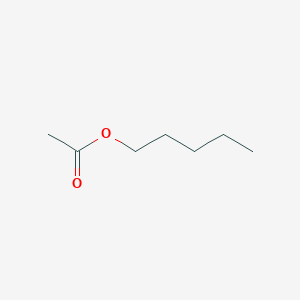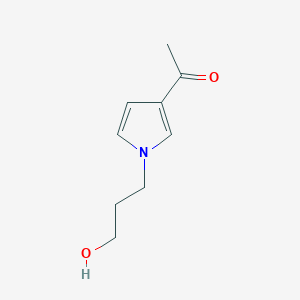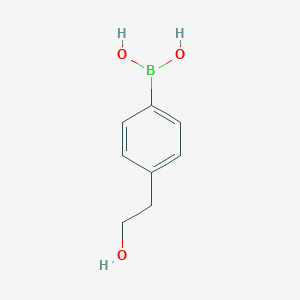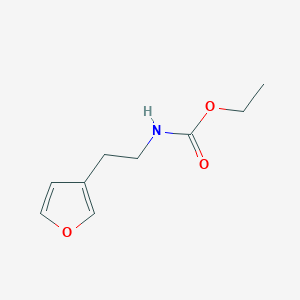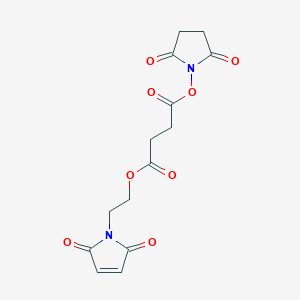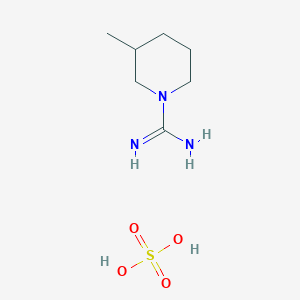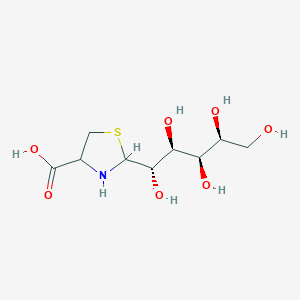
Glucosylthiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucosylthiazolidine-4-carboxylic acid (GTCA) is a thiazolidine derivative that has gained significant attention in scientific research due to its potential therapeutic benefits. GTCA is synthesized through the reaction between glucose and thiazolidine-4-carboxylic acid (TCA) and has been shown to have various biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Glucosylthiazolidine-4-carboxylic acid has been shown to have various applications in scientific research. One of the primary uses of Glucosylthiazolidine-4-carboxylic acid is as a precursor for the synthesis of thiazolidine-4-carboxylic acid derivatives, which have potential therapeutic benefits in the treatment of various diseases. Glucosylthiazolidine-4-carboxylic acid has also been used as a chiral auxiliary in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Glucosylthiazolidine-4-carboxylic acid is not fully understood, but it is believed to act as a nucleophile and form adducts with various electrophiles. Glucosylthiazolidine-4-carboxylic acid has also been shown to inhibit the activity of aldose reductase, an enzyme involved in the formation of advanced glycation end products (AGEs).
Biochemische Und Physiologische Effekte
Glucosylthiazolidine-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the formation of AGEs, which are implicated in the development of various diseases such as diabetes and Alzheimer's disease. Glucosylthiazolidine-4-carboxylic acid has also been shown to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Glucosylthiazolidine-4-carboxylic acid is its ease of synthesis and availability. Glucosylthiazolidine-4-carboxylic acid is also stable under a wide range of conditions, making it a useful reagent in various lab experiments. However, Glucosylthiazolidine-4-carboxylic acid can be expensive to synthesize, and its purity can be difficult to control.
Zukünftige Richtungen
There are several future directions for research on Glucosylthiazolidine-4-carboxylic acid. One potential area of research is the development of new catalysts for the synthesis of Glucosylthiazolidine-4-carboxylic acid, which could improve the yield and purity of the compound. Another area of research is the development of new derivatives of Glucosylthiazolidine-4-carboxylic acid with improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of Glucosylthiazolidine-4-carboxylic acid and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, Glucosylthiazolidine-4-carboxylic acid is a thiazolidine derivative that has gained significant attention in scientific research due to its potential therapeutic benefits. Glucosylthiazolidine-4-carboxylic acid is synthesized through the reaction between glucose and TCA and has various biochemical and physiological effects. Glucosylthiazolidine-4-carboxylic acid has potential applications in the treatment of various diseases and is a useful reagent in various lab experiments. Further research is needed to fully understand the potential of Glucosylthiazolidine-4-carboxylic acid and its derivatives in scientific research.
Synthesemethoden
The synthesis of Glucosylthiazolidine-4-carboxylic acid involves the reaction of glucose with TCA in the presence of a catalyst. The reaction is typically carried out in a solvent such as water or methanol and requires high temperatures and pressure. The yield of Glucosylthiazolidine-4-carboxylic acid can be improved by using different catalysts and optimizing reaction conditions.
Eigenschaften
CAS-Nummer |
132338-92-2 |
|---|---|
Produktname |
Glucosylthiazolidine-4-carboxylic acid |
Molekularformel |
C9H17NO7S |
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
2-[(1S,2S,3R,4S)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C9H17NO7S/c11-1-4(12)5(13)6(14)7(15)8-10-3(2-18-8)9(16)17/h3-8,10-15H,1-2H2,(H,16,17)/t3?,4-,5+,6-,7-,8?/m0/s1 |
InChI-Schlüssel |
JEPVUMTVFPQKQE-AAKCMJRZSA-N |
Isomerische SMILES |
C1C(NC(S1)[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)C(=O)O |
SMILES |
C1C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)O |
Kanonische SMILES |
C1C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)O |
Synonyme |
glucosylthiazolidine-4-carboxylic acid GTCA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



